molecular formula C15H28N2O3 B14478128 1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt CAS No. 70776-59-9

1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt

Cat. No.: B14478128
CAS No.: 70776-59-9
M. Wt: 284.39 g/mol
InChI Key: FEPOPCWFPPLVFP-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt is a complex organic compound belonging to the imidazolium family Imidazolium compounds are known for their wide range of applications in various fields, including chemistry, biology, and industry

Preparation Methods

The synthesis of 1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt can be achieved through various synthetic routes. One common method involves the reaction of imidazole with appropriate alkylating agents to introduce the heptyl and hydroxyethyl groups. The carboxyethyl group can be introduced through subsequent reactions with carboxylic acid derivatives. Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives with modified properties.

Scientific Research Applications

1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various organic molecules and materials

    Biology: In biological research, the compound can be used as a probe or reagent for studying biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.

    Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs and treatments. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.

    Industry: In industrial applications, the compound can be used as an additive or modifier in the production of polymers, coatings, and other materials. Its unique properties can enhance the performance and functionality of these products.

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt involves its interactions with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and function. These interactions can lead to various biological effects, such as inhibition or activation of specific pathways, making the compound a valuable tool for studying cellular processes and developing new therapeutic agents.

Comparison with Similar Compounds

1H-Imidazolium, 1-(2-carboxyethyl)-2-heptyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt can be compared with other similar compounds, such as:

    1H-Imidazolium, 1-(2-carboxyethyl)-4,5-dihydro-3-(2-hydroxyethyl)-2-undecyl-, inner salt:

    1H-Imidazolium, 1-(2-carboxyethyl)-2-(8-heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, inner salt: This compound features a heptadecenyl chain, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

70776-59-9

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

3-[2-heptyl-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]propanoate

InChI

InChI=1S/C15H28N2O3/c1-2-3-4-5-6-7-14-16(9-8-15(19)20)10-11-17(14)12-13-18/h18H,2-13H2,1H3

InChI Key

FEPOPCWFPPLVFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=[N+](CCN1CCC(=O)[O-])CCO

Origin of Product

United States

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